molecular formula C21H18ClNO2 B7702680 N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide

N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide

Cat. No. B7702680
M. Wt: 351.8 g/mol
InChI Key: LASKZRYSAKGDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. This compound has been extensively studied for its potential use as an anticonvulsant, analgesic, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is not fully understood, but it is believed to act as a voltage-gated sodium channel blocker. This compound has been shown to inhibit the firing of neurons in the central nervous system, which may be responsible for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of sodium channels, which reduces the excitability of neurons. This compound has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it an ideal tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide. One of the most promising areas of research is the development of novel analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential therapeutic applications. Additionally, the role of this compound in the treatment of various neurological and inflammatory disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a compound with significant potential for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments make it an ideal tool for studying various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop novel analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,2-diphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 2-oxolane-methanol. The final product is then purified through recrystallization to obtain a high-purity compound.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(14-18(19)22)23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASKZRYSAKGDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.